N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide
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Overview
Description
N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.278. This compound is characterized by the presence of a cyanophenyl group, a cyclobutyl ring, and an oxirane (epoxide) ring attached to a carboxamide group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of the cyclobutyl ring, introduction of the cyanophenyl group, and subsequent formation of the oxirane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Chemical Reactions Analysis
N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Hydrolysis: The oxirane ring can be hydrolyzed under acidic or basic conditions to form diols. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for hydrolysis. .
Scientific Research Applications
N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Comparison with Similar Compounds
N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxamide can be compared with other similar compounds, such as:
N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxylhydrazide: Similar structure but with a carboxylhydrazide group.
N-[1-(3-Cyanophenyl)cyclobutyl]oxirane-2-carboxylthioamide: Similar structure but with a carboxylthioamide group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[1-(3-cyanophenyl)cyclobutyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-8-10-3-1-4-11(7-10)14(5-2-6-14)16-13(17)12-9-18-12/h1,3-4,7,12H,2,5-6,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHZYQCNYIDXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC(=C2)C#N)NC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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